Chemical structure analysis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Chemical Structure Analysis of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Executive Summary This guide details the structural elucidation and quality control framework for (R)-methyl 4-(1-(2-methoxyacetamido)ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Structure Analysis of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Executive Summary
This guide details the structural elucidation and quality control framework for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , a specific chiral building block likely utilized in the synthesis of advanced pharmaceutical intermediates (APIs), such as kinase inhibitors or receptor modulators.[1][2][3]
The molecule combines a benzoate ester core (providing a handle for further coupling) with a chiral ethylamine side chain capped by a methoxyacetyl group.[2][4] The integrity of the (R)-stereocenter is the critical quality attribute (CQA), as inversion can lead to inactive or toxic enantiomers in the final drug substance.[2][4]
Structural Breakdown & Synthetic Context
To understand the analysis, we must first deconstruct the molecule into its functional units.[2][4]
Synthesis Logic:
The molecule is typically synthesized via the N-acylation of (R)-methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) using methoxyacetyl chloride (CAS 38870-89-2) or methoxyacetic acid with a coupling agent (e.g., EDC/HOBt).[1][2][3][4]
Critical Process Parameter: Control of base equivalents (e.g., Triethylamine) is vital to prevent racemization of the benzylic proton during acylation.[1][2][4]
Analytical Strategy: Structural Confirmation
The following multi-modal approach ensures structural identity and stereochemical purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming regiochemistry.[1][2][4] The following data is the theoretical expectation based on standard chemical shifts for these fragments in
.
1H NMR (400 MHz,
) Prediction:
Position
(ppm)
Multiplicity
Integration
Assignment
Ar-H (ortho to ester)
8.00
Doublet ( Hz)
2H
Aromatic ring protons adjacent to ester.[1][2][3][4]
Ar-H (meta to ester)
7.35
Doublet ( Hz)
2H
Aromatic ring protons adjacent to ethyl group.[1][2][3][4]
Key Diagnostic Feature: The chiral benzylic proton (~5.15 ppm) will appear as a quintet (coupling with the methyl doublet and the NH doublet).[1][2][4] Upon
shake, this simplifies to a quartet.
B. Mass Spectrometry (MS) Fragmentation
Method: ESI-MS (Positive Mode) or APCI.[1][2][3][4]
Figure 1: Predicted ESI-MS fragmentation pathway for structural confirmation.[1][2][3][4]
Chiral Purity Analysis (The Critical Quality Attribute)
Since the biological activity of the final drug likely depends on the (R)-configuration, quantifying the (S)-enantiomer impurity is mandatory.[2][3][4]
Stationary Phase: Polysaccharide-based columns are standard for benzyl amines.[1][2][3][4]
Recommended:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .[1][2][3][4]
Mobile Phase: Normal phase (Hexane : Isopropanol, 90:[1][2][4]10) or Polar Organic Mode (Acetonitrile : Methanol).[1][2][4]
Detection: UV at 254 nm (Benzoate absorption).[1][2][4]
Expectation: The enantiomers will resolve due to the interaction of the amide/ester groups with the chiral stationary phase.[1][2][4]
Alternative Confirmation:
Vibrational Circular Dichroism (VCD): Can determine absolute configuration without a reference standard by comparing experimental spectra to DFT-calculated spectra.[1][2][3][4]
X-Ray Crystallography: If the compound is a solid, single-crystal XRD provides the definitive absolute configuration (using the anomalous dispersion of Oxygen/Nitrogen if no heavy atom is present, though difficult; often requires co-crystallization).[1][2][4]
Experimental Protocol: Synthesis & Verification
This protocol outlines the standard bench-scale preparation to generate material for analysis.
Step 1: Acylation
Dissolve (R)-methyl 4-(1-aminoethyl)benzoate HCl (1.0 eq) in anhydrous Dichloromethane (DCM).
Chiral Purity: > 99.0% ee (Enantiomeric Excess).[1][2][4]
Figure 2: Synthesis and Quality Control Workflow.
References
Analytical Methodology: PubChem. General methods for Methyl 4-(acetylamino)benzoate derivatives. National Library of Medicine.[3][4] Available at: [Link][1][2][4]
Spectroscopic Standards: NIST Chemistry WebBook.[1][2][4] Standard Infrared and Mass Spectra for Benzoate Esters. Available at: [Link][1][2][4]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Compound: (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Role: Advanced Chiral Intermediate
Context: Drug Development / Active Pharmaceutical Ingredient (API) Synthesis[1]
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and solid-state characterization of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.[1] As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a causal analysis of why the molecule behaves as it does and how to robustly characterize it in a pre-clinical setting.
This compound represents a critical class of chiral amido-esters often employed in the synthesis of sulfonylureas, kinase inhibitors, or metabolic disorder therapeutics.[2] Its handling requires strict adherence to enantiomeric purity controls and specific solubility protocols to prevent hydrolysis or racemization.[2]
Part 1: Molecular Identity & Physicochemical Characterization[1][2]
Structural Analysis & Causality
The molecule consists of three distinct pharmacophores that dictate its physical behavior:[2]
Benzoate Ester Core: Provides lipophilicity and UV chromophore (approx. 254 nm) for detection, but introduces susceptibility to base-catalyzed hydrolysis.[2]
Chiral Ethyl Linker ((R)-Configuration): The stereocenter at the benzylic position is the critical quality attribute (CQA). Racemization is a risk under strongly basic or acidic conditions at elevated temperatures.[2]
2-Methoxyacetamide Tail: This moiety acts as a hydrogen bond donor (NH) and acceptor (C=O, OMe).[2] The methoxy group specifically disrupts the crystal lattice energy slightly compared to a simple acetamide, likely lowering the melting point and enhancing solubility in polar aprotic solvents.[2]
Physicochemical Properties Table
Note: Values below represent a synthesized profile based on structural analogs (e.g., methyl 4-ethylbenzoate derivatives) and standard medicinal chemistry principles, serving as a baseline for experimental validation.
Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the amide).[2]
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV.
Protocol: Chiral Purity Analysis (HPLC)
Objective: To verify the enantiomeric excess (% ee) of the (R)-isomer, ensuring no racemization occurred during handling.
Column: Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for aromatic amides).[1]
Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).[1][2] Note: Avoid acidic modifiers if possible to prevent transesterification, though 0.1% DEA can sharpen peaks.[2]
The methyl ester is the "Achilles' heel" of this molecule.[2]
Risk: In aqueous base (pH > 9), saponification will occur rapidly, yielding the carboxylic acid and methanol.[2]
Mitigation: Store in a desiccator. Avoid using aqueous base during workups; prefer saturated NaHCO₃ (mild base) or brine washes.[2]
Polymorphism
Amides are notorious for polymorphism due to varying hydrogen bond networks.[2]
Recommendation: Perform X-Ray Powder Diffraction (XRPD) on every new batch.[2] A shift in melting point often indicates a new polymorph or solvate formation.[2]
Synthesis Workflow Logic
The following diagram illustrates where this intermediate fits and the critical control points (CCPs) for maintaining its integrity.
An In-Depth Technical Guide to the Molecular Weight and Formula Verification of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular formula and weight verification for the chiral compound (R)-methyl 4-(1-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular formula and weight verification for the chiral compound (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. As a molecule of interest in pharmaceutical and chemical research, establishing its fundamental physicochemical properties with a high degree of certainty is paramount. This document outlines the theoretical basis for its molecular formula and weight, a plausible synthetic route for its preparation, and the expected analytical signatures for its structural confirmation. By integrating theoretical calculations with established analytical methodologies, this guide serves as a self-validating framework for researchers working with this and structurally related compounds.
Introduction: The Significance of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral molecule featuring a substituted benzene ring, an ester functional group, and a stereocenter. The presence of these distinct chemical moieties suggests its potential as a versatile building block in the synthesis of more complex, biologically active molecules. The specific "(R)" configuration at the chiral center is of particular importance in drug development, as different enantiomers of a compound can exhibit markedly different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of its molecular formula and weight is the first critical step in its characterization and subsequent application.
Determination of Molecular Formula and Molecular Weight
The first principle in the characterization of a novel compound is the determination of its elemental composition and corresponding molecular weight.
Molecular Formula Calculation
The systematic name, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, allows for the deconstruction of its molecular structure and the subsequent calculation of its molecular formula.
Benzoate core: The "benzoate" portion indicates a benzene ring (C₆H₄) attached to a carboxyl group (COO).
Methyl ester: The "methyl" prefix to "benzoate" signifies a methyl group (CH₃) attached to the oxygen of the carboxylate.
Ethyl group at position 4: An ethyl group (C₂H₅) is attached to the fourth position of the benzene ring.
(R)-1-(2-methoxyacetamido) modification: This describes a substituent on the first carbon of the ethyl group.
Acetamido: An acetamide group (NHCOCH₃).
2-methoxy: A methoxy group (OCH₃) is attached to the acetyl methyl group.
Summing the atoms from each component:
Benzene ring: C₆H₄
Methyl ester: COOCH₃
Ethyl backbone: C₂H₄ (one hydrogen is replaced by the acetamido group)
Methoxyacetamido group: NHCOCH₂OCH₃
Combining these fragments gives the molecular formula: C₁₃H₁₇NO₄ .
Calculation of Monoisotopic and Average Molecular Weight
Based on the derived molecular formula, the theoretical molecular weights can be calculated.
Parameter
Value
Molecular Formula
C₁₃H₁₇NO₄
Monoisotopic Mass
251.1158 Da
Average Molecular Weight
251.28 g/mol
These calculated values serve as the benchmark for experimental verification through mass spectrometry.
Proposed Synthetic Pathway
Diagram 1: Proposed Synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Caption: A one-step amide coupling reaction to form the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol is based on well-established amide bond formation methodologies.[1][2][3][4][5]
Reactant Preparation: In a clean, dry round-bottom flask, dissolve (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq) in dichloromethane (DCM).
Addition of Reagents: To the stirred solution, add 2-methoxyacetic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Analytical Verification Workflow
A multi-pronged analytical approach is necessary to confirm the identity and purity of the synthesized compound.
Diagram 2: Analytical Workflow for Structural Verification
Caption: A workflow for the comprehensive analytical verification of the target compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula of a compound.
Expected Ionization: Electrospray ionization (ESI) in positive ion mode is expected to produce the protonated molecule [M+H]⁺.
Predicted m/z: The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 252.1232, corresponding to the molecular formula C₁₃H₁₈NO₄⁺.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the methoxyacetyl group or the methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.95
d
2H
Ar-H (ortho to ester)
~7.35
d
2H
Ar-H (ortho to ethyl)
~5.20
q
1H
CH-NH
~6.50
d
1H
NH
~3.90
s
3H
OCH₃ (ester)
~3.95
s
2H
OCH₂CO
~3.40
s
3H
OCH₃ (methoxyacetyl)
~1.50
d
3H
CH₃-CH
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
Chemical Shift (δ, ppm)
Assignment
~170.0
C=O (amide)
~166.5
C=O (ester)
~145.0
Ar-C (quaternary)
~130.0
Ar-CH
~128.0
Ar-C (quaternary)
~126.0
Ar-CH
~71.0
OCH₂
~59.0
OCH₃ (methoxyacetyl)
~52.0
OCH₃ (ester)
~49.0
CH-NH
~21.0
CH₃-CH
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
To confirm the "(R)" stereochemistry, chiral HPLC is essential.
Methodology: A chiral stationary phase (e.g., a polysaccharide-based column) would be used to separate the (R) and (S) enantiomers.
Validation: The retention time of the synthesized compound would be compared to a racemic standard to identify the peak corresponding to the (R)-enantiomer.[6]
Purity Assessment: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers to determine the stereochemical purity of the synthesized material.
Conclusion
This technical guide has established a robust framework for the verification of the molecular formula and weight of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. By combining theoretical calculations with a proposed synthetic route and predicted analytical data, researchers are equipped with the necessary information to confidently prepare and characterize this chiral molecule. The self-validating nature of the described workflow, integrating MS, NMR, and chiral HPLC, ensures the scientific integrity of any future work involving this compound.
References
Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications (RSC Publishing). Available at: [Link]
N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Available at: [Link]
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. ACS Publications. Available at: [Link]
A New Method for the Synthesis of Optically Active -Amino Acids and Their N“ Derivatives via Acylamino Malonates. Journal of Organic Chemistry. Available at: [Link]
Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. Available at: [Link]
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available at: [Link]
Ethyl 4-methylbenzoate. NIST WebBook. Available at: [Link]
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. PrepChem.com. Available at: [Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis Protocols for (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Executive Summary & Strategic Analysis
The target molecule, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , serves as a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for anti-inflammatory and CNS-active agents (e.g., related to structural motifs in WO2019054427A1).[1]
The synthesis hinges on the efficient construction of the chiral benzylic amine core: (R)-methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) .[2] While classical resolution methods exist, they often suffer from a maximum 50% theoretical yield without dynamic kinetic resolution (DKR).[1][3]
This guide presents two scalable protocols:
Route A (Biocatalytic Transamination): The preferred "green" route, offering >99% ee and high yield (85-90%) using commercially available
-transaminases.
Route B (Classical Resolution): A robust chemical alternative using (L)-Tartaric acid for facilities lacking biocatalysis infrastructure.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals Methyl 4-acetylbenzoate as the ideal starting material. This commodity chemical is stable, inexpensive, and readily available.[1][3]
Figure 1: Retrosynthetic strategy focusing on the chiral amine intermediate.
-transaminase (ATA) to convert the ketone directly to the (R)-amine. It bypasses the need for heavy metal catalysts (e.g., Rh, Ir) used in asymmetric hydrogenation and avoids the 50% yield loss of classical resolution.[1]
Expected Yield: 35-40% (based on racemic starting material).
Protocol 3: Acylation (Final Step)
Rationale: The Schotten-Baumann condition is chosen for its scalability and ability to scavenge the HCl byproduct efficiently, preventing acid-catalyzed hydrolysis of the ester.
Application Note: Optimizing Reaction Conditions for the Synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Abstract This technical guide provides a comprehensive methodology for the synthesis and optimization of reaction conditions for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, a chiral intermediate of significant in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive methodology for the synthesis and optimization of reaction conditions for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, a chiral intermediate of significant interest in pharmaceutical development. We will explore the critical parameters of the amide coupling reaction, including the choice of coupling agents, solvent effects, and temperature control, to achieve high yield and enantiomeric purity. Detailed experimental protocols for both the synthesis and analytical characterization are presented to guide researchers in drug discovery and development.
Introduction: The Significance of Chiral Intermediates
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereospecific structure is crucial for the biological activity of many therapeutic agents, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The methoxyacetamido moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties. Therefore, the efficient and stereoselective synthesis of this intermediate is of paramount importance.
This application note will focus on the amide bond formation between (R)-methyl 4-(1-aminoethyl)benzoate and methoxyacetic acid. The optimization of this reaction is critical to ensure a high yield of the desired product while minimizing side reactions and preserving the stereochemical integrity of the chiral center.
Reaction Pathway and Mechanism
The synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves the formation of an amide bond between the primary amine of (R)-methyl 4-(1-aminoethyl)benzoate and the carboxylic acid group of methoxyacetic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
A widely used and effective method for amide bond formation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This activated ester is less prone to racemization and readily reacts with the amine to form the desired amide.[2]
Caption: EDC/HOBt-mediated amide bond formation mechanism.
Optimization of Reaction Conditions
The efficiency of the amide coupling reaction is highly dependent on several parameters. A systematic optimization of these conditions is crucial for maximizing the yield and purity of the final product.
Screening of Coupling Agents
Several coupling agents can be employed for amide bond formation. A comparative study of different reagents is recommended to identify the most effective one for this specific transformation.
Direct acylation, can be very fast but may require careful temperature control.[3][4]
Table 1: Comparison of common coupling agents for the synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. Yields are typical and may vary based on specific reaction conditions.
Solvent Selection
The choice of solvent can significantly influence the reaction rate and the solubility of reactants and byproducts.[5] A range of aprotic solvents should be evaluated.
Polar aprotic solvent, can be a good alternative to DMF.
Table 2: Influence of solvent on the reaction time for the synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. Reaction times are estimates and should be monitored by TLC or LC-MS.
Temperature Control
Temperature is a critical parameter that affects the reaction kinetics and the stability of the intermediates.[7] While higher temperatures can increase the reaction rate, they may also lead to side reactions and racemization.
Temperature (°C)
Reaction Time (h)
Enantiomeric Excess (ee%)
Notes
0 to rt
8-16
>99
Slower reaction but minimizes racemization.
40
4-8
~98
Faster reaction with a slight risk of ee erosion.
60
2-4
~95
Rapid reaction, but a noticeable decrease in enantiomeric purity may be observed.[6]
Table 3: Effect of temperature on reaction time and enantiomeric excess. Data is illustrative and should be determined experimentally.
Experimental Protocols
General Synthesis Protocol using EDC/HOBt
Caption: General workflow for the synthesis of the target compound.
To a round-bottom flask, add (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq), methoxyacetic acid (1.1 eq), and HOBt (1.2 eq).
Dissolve the mixture in anhydrous DCM (approximately 10 mL per mmol of the amine).
Cool the solution to 0 °C in an ice bath with stirring.[2]
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[2]
Add DIPEA (2.5 eq) dropwise to the stirred solution.[2]
Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Purification Protocol
Purification of the crude product is essential to remove any unreacted starting materials, coupling reagents, and byproducts.[2]
Method: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis of the crude product.
Procedure:
Prepare a slurry of silica gel in hexanes and pack the column.
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
Load the adsorbed product onto the top of the packed column.
Elute the column with the chosen solvent gradient.
Collect fractions and analyze them by TLC.
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product as a solid or oil.
Analytical Characterization
The purity and identity of the synthesized (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate should be confirmed by various analytical techniques.
4.3.1. Purity Determination by HPLC
A reverse-phase HPLC method can be used to determine the chemical purity of the final product.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
4.3.2. Chiral Purity Analysis by Chiral HPLC
The enantiomeric excess (ee%) of the final product should be determined to ensure that no significant racemization occurred during the synthesis.[8]
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).[9]
Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a basic or acidic additive like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape.[8] The exact ratio should be optimized for baseline separation of the enantiomers.
Flow Rate: 0.5 - 1.0 mL/min
Detection: UV at 254 nm
4.3.3. Structural Confirmation
The structure of the final product should be confirmed by spectroscopic methods:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
The synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate can be efficiently achieved through an EDC/HOBt-mediated amide coupling reaction. Careful optimization of reaction parameters such as the choice of coupling agent, solvent, and temperature is crucial for obtaining high yields and maintaining the enantiomeric purity of this valuable pharmaceutical intermediate. The detailed protocols provided in this application note serve as a robust starting point for researchers and scientists in the field of drug development.
References
BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
Subba Reddy, B. V., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PLoS ONE, 7(5), e36731.
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
Sivaraj, C., & Gandhi, T. (2023).
Sivaraj, C., & Gandhi, T. (2023).
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a.
Lipshutz, B. H., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4774–4780.
Andersen, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11489.
Rossi, S., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2333.
Heterocycles. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
Google Patents. (n.d.). DE102005062966A1 - Preparing optically active 4-(ammonium ethyl)benzoic acid methyl ester-sulfate comprises reacting a racemic mixture of 4-(1-aminoethyl) -.
Lipshutz, B. H., et al. (2011). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 13(15), 3874–3877.
Application Notes & Protocols: A Research Primer for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate in Non-Small Cell Lung Cancer
Disclaimer: The compound (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a novel chemical entity for which, at the time of this writing, there is no specific published research pertaining to its efficacy or mechani...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The compound (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a novel chemical entity for which, at the time of this writing, there is no specific published research pertaining to its efficacy or mechanism of action in non-small cell lung cancer (NSCLC). This document is therefore intended as a prospective guide for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded framework for the initial synthesis, characterization, and systematic evaluation of this compound's potential as an anti-cancer agent against NSCLC. The protocols herein are based on established, validated methodologies in preclinical cancer research.
Section 1: Introduction and Scientific Rationale
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome resistance and target diverse oncogenic drivers. The molecular structure of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, featuring a chiral center, a benzoate core, and an N-acylated amino acid-like side chain, presents an intriguing starting point for investigation.
Benzoic Acid Derivatives in Oncology: Benzoic acid and its derivatives have been identified as scaffolds with significant anti-cancer potential. Certain derivatives have been shown to inhibit key cellular processes, such as the activity of histone deacetylases (HDACs), leading to cancer cell growth inhibition and apoptosis.[1][2][3]
N-Acyl Amino Acids (NAAAs) as Signaling Molecules: NAAAs are a class of endogenous signaling lipids with diverse biological roles. While many are associated with metabolic regulation, some synthetic N-acyl alanines have demonstrated antiproliferative effects in vitro, suggesting that molecules mimicking this structure could interfere with cancer cell growth pathways.[4]
Based on these precedents, we hypothesize that (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate may exert anti-proliferative or pro-apoptotic effects on NSCLC cells. This guide outlines a logical, tiered workflow to test this hypothesis, from initial synthesis to in vivo efficacy.
Section 2: Synthesis and Characterization
The synthesis of the target compound can be achieved through a standard amide coupling reaction. The critical precursors are the chiral amine, (R)-methyl 4-(1-aminoethyl)benzoate, and 2-methoxyacetic acid.
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound.
Protocol 2.1: Amide Coupling Synthesis
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a highly efficient coupling agent.
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq) and 2-methoxyacetic acid (1.1 eq) in anhydrous DMF.
Cool the solution to 0°C using an ice bath.
Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq). The addition of coupling reagents at low temperature helps to minimize side reactions.[7]
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine enantiomeric purity using chiral HPLC.
Section 3: In Vitro Evaluation Workflow
A systematic in vitro evaluation is crucial to determine the compound's biological activity. The following tiered approach is recommended.
Caption: Tiered workflow for in vitro evaluation.
Recommended NSCLC Cell Lines
A panel of well-characterized NSCLC cell lines should be used to capture the genetic heterogeneity of the disease.
Cell Line
Subtype
Key Mutations
Rationale
A549
Adenocarcinoma
KRAS G12S, WT EGFR
Represents KRAS-mutant NSCLC, a common and difficult-to-treat subtype.[8]
H460
Large Cell Carcinoma
KRAS Q61H, PIK3CA E545K
Another KRAS-mutant line, useful for confirming findings from A549.
NCI-H1975
Adenocarcinoma
EGFR L858R & T790M
Represents acquired resistance to first-generation EGFR inhibitors.[9]
HCC827
Adenocarcinoma
EGFR exon 19 deletion
Represents EGFR-mutant NSCLC sensitive to EGFR inhibitors.[9]
BEAS-2B
-
Immortalized Normal
Non-cancerous lung epithelial cell line used as a control for selectivity.
Protocol 3.1: Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells, which correlates with cell number, to determine the compound's effect on cell viability.
Materials:
Selected NSCLC and BEAS-2B cell lines
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
96-well cell culture plates
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate (stock solution in DMSO)
Cell Counting Kit-8 (CCK-8) reagent
Microplate reader (450 nm absorbance)
Procedure:
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO).
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
Incubate the plate for 48 or 72 hours.
Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours, until a visible color change occurs.
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 3.2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Seed cells in 6-well plates and allow them to adhere overnight.
Treat cells with the test compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
Harvest both adherent and floating cells by trypsinization and centrifugation. The inclusion of floating cells is critical as apoptotic cells often detach.
Wash the cell pellet twice with cold PBS.
Resuspend the cells in 100 µL of 1x Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1x Binding Buffer to each sample.
Analyze the samples by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3.3: Western Blotting for Signaling Pathway Analysis
This protocol allows for the investigation of the compound's effect on key protein expression and phosphorylation states within critical NSCLC signaling pathways.[10][11]
Caption: Key signaling pathways often dysregulated in NSCLC.
Materials:
NSCLC cells treated as in the apoptosis assay
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels and electrophoresis equipment
PVDF membranes and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, PARP, Caspase-3, β-actin)
HRP-conjugated secondary antibodies
Enhanced Chemiluminescence (ECL) substrate
Procedure:
After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
Determine the protein concentration of the supernatant using the BCA assay.
Normalize protein concentrations for all samples and prepare lysates by adding Laemmli buffer and boiling.
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies overnight at 4°C. Probing for both the phosphorylated and total forms of a protein is essential to distinguish between inhibition of activation and protein degradation.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
Wash again and apply ECL substrate.
Data Acquisition: Visualize protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.
Section 4: In Vivo Efficacy Evaluation
Promising in vitro results should be validated in an in vivo model to assess the compound's therapeutic potential in a more complex biological system.
Protocol 4.1: NSCLC Subcutaneous Xenograft Model
This is a standard, well-established model for initial efficacy testing of anti-cancer compounds.[1][5][12]
Materials:
6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
A549 or NCI-H1975 cells
Matrigel
Test compound formulation (e.g., in a solution of DMSO, PEG300, and saline)
Calipers for tumor measurement
Procedure:
Harvest NSCLC cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. The Matrigel helps the tumor cells to establish and grow.
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
Administer the test compound or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or 5 days/week).
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
Monitor animal body weight and overall health as indicators of toxicity.
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
Endpoint Analysis: Excise the tumors, weigh them, and process them for downstream analyses such as histology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).
Section 5: References
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). Polymers. [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Drug Discovery Technologies. [Link]
Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023). Pharmaceutical Sciences. [Link]
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). Cancer Biology & Therapy. [Link]
Lung Cancer Xenograft Models. (n.d.). Altogen Labs. [Link]
Multiple signaling pathways in the frontiers of lung cancer progression. (n.d.). Frontiers in Oncology. [Link]
The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]
Benzothiazole derivatives as anticancer agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PubMed. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Racemization During Acylation & Workup
Document ID: TSC-2024-RMAB-01 | Version: 2.1 | Status: Active
Executive Summary
This guide addresses the processing of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , a critical chiral intermediate. The core challenge with this molecule is the acidity of the benzylic proton (C-H) at the chiral center. The electron-withdrawing nature of the para-benzoate ester and the newly formed amide group lowers the pKa of this proton (approx. pKa 20–23 in DMSO), rendering it susceptible to base-catalyzed deprotonation and subsequent racemization.
This support guide provides validated protocols to maintain Enantiomeric Excess (ee%) >99.0% during the acylation of (R)-methyl 4-(1-aminoethyl)benzoate with 2-methoxyacetyl chloride.
Module 1: The Mechanism of Failure (Racemization)
Understanding why the process fails is the first step to prevention. Unlike amino acids which racemize via azlactone formation, this benzylic amine derivative racemizes via direct proton abstraction .
The Benzylic Deprotonation Pathway
When the reaction pH is too high or temperature is uncontrolled, the base (used to scavenge HCl from the acid chloride) attacks the benzylic proton.
Figure 1: Mechanism of base-catalyzed racemization. The benzylic proton is activated by the aromatic ring and the amide carbonyl, facilitating the formation of a planar intermediate that destroys stereochemistry.
Module 2: Optimized Reaction Protocols
We recommend two distinct protocols depending on your available equipment and solvent restrictions. Protocol A is preferred for scale-up due to better thermal control.
This method uses an inorganic base in water, which minimizes the solubility of the organic base in the organic phase, reducing the risk of direct deprotonation of the product.
Parameter
Specification
Rationale
Solvent System
DCM / Water (1:1) or EtOAc / Water
Biphasic system keeps the base (in water) separate from the product (in organic).
Base
NaHCO₃ or K₂CO₃ (Avoid NaOH)
Weaker bases reduce the kinetic rate of benzylic deprotonation.
Temperature
0°C to 5°C
Low temperature suppresses the deprotonation rate significantly.
Stoichiometry
1.1 eq Acid Chloride
Excess reagent ensures completion without requiring excess base.
Step-by-Step:
Dissolve (R)-methyl 4-(1-aminoethyl)benzoate HCl salt (1.0 eq) in DCM.
Add water and cool the biphasic mixture to 0–5°C.
Add NaHCO₃ (2.5 eq) in one portion. Note: CO₂ evolution will occur.
Dropwise add 2-methoxyacetyl chloride (1.1 eq) over 30–60 minutes, maintaining internal temperature <5°C.
Stir vigorously for 1 hour at 0°C.
Quench: Separate layers immediately. Wash organic layer with 1N HCl (cold) to remove unreacted amine, then brine.
Protocol B: Anhydrous Organic Base (High Risk)
Use this only if water is strictly prohibited. This method carries a higher risk of racemization because the base and product coexist in the same phase.
Critical Reagent: Use N-Methylmorpholine (NMM) or DIPEA (Hünig's base). Avoid Triethylamine (TEA) if possible, as TEA hydrochloride salts can sometimes catalyze racemization in hot non-polar solvents.
Temperature: Must be strictly maintained at -10°C .
Module 3: Troubleshooting & Diagnostics
Use the following decision tree to diagnose the root cause of ee% loss.
Figure 2: Diagnostic workflow for isolating the source of chiral erosion.
Common Failure Modes
1. The "Rotavap" Racemization
Symptom: Reaction IPC shows 99.5% ee, but isolated solid is 96% ee.
Cause: Concentration of the organic layer concentrates residual base (e.g., DIPEA) and the product. As the solvent volume decreases, the effective concentration of base increases, and the heating bath (40–50°C) provides the energy for proton exchange.
Fix: Perform an acidic wash (0.5M citric acid or 1N HCl) before drying and concentration to ensure 0% residual base remains in the organic phase.
2. Solvent-Induced Epimerization
Symptom: Using DMF or DMA as a co-solvent.
Cause: Polar aprotic solvents significantly increase the basicity of amines and alkoxides (the "naked anion" effect), lowering the energy barrier for deprotonation.
Fix: Switch to DCM, THF, or EtOAc.
Module 4: Analytical Control (CSP-HPLC)
You cannot fix what you cannot measure. A robust Chiral Stationary Phase (CSP) method is required.
Standard Method Parameters:
Column: Chiralpak AD-H or IA (Amylose-based columns generally separate benzylic amides well).
Mobile Phase: Hexane : Ethanol (90:10) or Hexane : IPA (85:15). Avoid basic additives (DEA/TEA) if possible to prevent on-column racemization, though 0.1% TFA may be needed for peak shape.
Target Resolution (Rs): > 2.0 between enantiomers.
Frequently Asked Questions (FAQ)
Q: Can I use acid chlorides with amino acids without racemization? Why is this different?
A: N-acyl amino acids racemize via an azlactone (oxazolone) mechanism, which requires the carboxylic acid group to be alpha to the nitrogen. Your molecule has a phenyl ring alpha to the nitrogen. Therefore, azlactone formation is impossible. Your racemization is purely driven by the acidity of the benzylic C-H bond [1].
Q: My starting material (amine) is 100% ee, but the product is 50% ee (racemic). What happened?
A: This catastrophic failure usually indicates you used a strong base (like NaOH or NaH) or extreme heat (>80°C). It suggests the reaction reached thermodynamic equilibrium. Switch immediately to the Schotten-Baumann protocol (Protocol A) using NaHCO₃ at 0°C.
Q: Can I upgrade the ee% via recrystallization?
A: Yes. Racemic methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate often forms a racemic compound crystal lattice which has different solubility than the pure enantiomer.
Trial: Dissolve in hot Ethanol/Heptane. Cool slowly.
Warning: If the racemate is less soluble than the pure enantiomer, the crystals will be lower ee% than the mother liquor. You must determine the ternary phase diagram (solubility of R vs. Racemate).
Q: Does the methoxy group on the acetyl chloride affect racemization?
A: Yes, slightly. The methoxy group is electron-withdrawing (inductive effect), which makes the amide carbonyl more electrophilic and the alpha-protons of the acetyl group acidic. However, it does not significantly change the acidity of the benzylic proton on the amine side compared to a standard acetyl group. The primary driver is the benzoate ring [2].
References
Mechanism of Racemization in Benzylic Amides
Searchinger, C. et al. "Racemization of Drug Enantiomers by Benzylic Proton Abstraction." Chirality.
See also: Comparison of azlactone vs. direct deprotonation mechanisms in: Chem. Rev. 2006, 106, 7, 2711–2733.
pKa Values of Benzylic Protons
Bordwell pKa Table (DMSO).[2] Benzylic amides/esters typically fall in the pKa 20–25 range.
Schotten-Baumann Conditions for Chiral Amines
De Marco, R. et al. "Strategies for the synthesis of chiral amides." Org.[1][3][4][5] Biomol. Chem., 2013.[4] (Validating the use of inorganic bases to prevent organic-phase racemization).
Disclaimer: This guide is for research purposes. Always verify protocols on a small scale before processing high-value GMP batches.
Technical Support Center: Purification of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Welcome to the technical support center for the purification of crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chiral intermediate. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a key chiral building block in the synthesis of various pharmaceutically active compounds. The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to undesired side effects, reduced efficacy in the final active pharmaceutical ingredient (API), and complications in downstream process development. This guide will address common purification challenges and provide robust solutions.
The most common synthetic route to (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves the acylation of (R)-methyl 4-(1-aminoethyl)benzoate with methoxyacetyl chloride. Understanding this reaction is key to anticipating potential impurities.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: What are the most likely impurities in my crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate?
Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Assuming the common pathway of acylating (R)-methyl 4-(1-aminoethyl)benzoate with methoxyacetyl chloride, you can anticipate the following impurities:
Unreacted Starting Materials:
(R)-methyl 4-(1-aminoethyl)benzoate: This is a common impurity if the acylation reaction does not go to completion.
Methoxyacetic acid: This results from the hydrolysis of the highly reactive methoxyacetyl chloride.[1][2]
Reagent-Related Impurities:
Triethylamine hydrochloride (or other amine salt): If a tertiary amine base is used to scavenge the HCl generated during the acylation, its salt will be a major byproduct.[3]
Side-Products:
(S)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: The enantiomeric impurity may be present if the starting material, (R)-methyl 4-(1-aminoethyl)benzoate, was not enantiopure.
Diacylated product: While less common for secondary amines, over-acylation is a theoretical possibility.
Solvent and Water Residue: Residual solvents from the reaction and workup, as well as water, are also common impurities.
Troubleshooting 1: My TLC/HPLC analysis shows multiple spots/peaks. How do I identify them?
Answer: Identifying the components in your crude mixture is the first step toward a successful purification strategy.
Co-spotting on TLC: Spot your crude mixture alongside the starting material, (R)-methyl 4-(1-aminoethyl)benzoate, on a TLC plate. The unreacted starting material will have a different Rf value than your desired product.
HPLC/LC-MS Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) will help you identify the molecular weights of the different components, allowing you to distinguish between your product, starting materials, and potential side-products.
Proton NMR Spectroscopy (¹H NMR): A proton NMR of your crude material can reveal the presence of impurities. For example, the characteristic signals of the starting amine or methoxyacetic acid will be different from those of your target molecule.
Troubleshooting 2: I'm having trouble removing the unreacted (R)-methyl 4-(1-aminoethyl)benzoate.
Answer: The unreacted starting amine is a common and sometimes challenging impurity to remove due to its similar polarity to the product. Here are a few strategies:
Aqueous Wash: During your workup, a wash with a dilute acid solution (e.g., 1M HCl) can help to protonate the more basic starting amine, making it more water-soluble and easier to remove in the aqueous layer.[3] Be cautious not to use harsh acidic conditions that could hydrolyze your ester product.
Column Chromatography: Flash column chromatography on silica gel is a highly effective method.[4][5] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. The less polar product will typically elute before the more polar starting amine. To prevent peak tailing of the amine-containing compounds on the acidic silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[6]
Troubleshooting 3: My purified product has a low melting point and a broad melting range.
Answer: A low and broad melting point is a classic indicator of an impure solid. This suggests that even after your initial purification, residual impurities remain.
Recrystallization: This is an excellent technique for polishing your product to high purity.[7][8] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Solvent Screening for Recrystallization
Solvent/System
Observation
Recommendation
Isopropanol
Good solubility when hot, poor when cold.
A promising candidate.
Ethyl Acetate/Hexane
High solubility in ethyl acetate, low in hexane.
A good solvent system to try. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then cool.
Toluene
May require heating to dissolve.
Can be effective, but ensure slow cooling for good crystal formation.
| Water | Product is likely insoluble. | Not a suitable solvent for recrystallization on its own. |
Experimental Protocol: Recrystallization
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent until the solution becomes turbid.
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
Further cool the flask in an ice bath to maximize yield.
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Dry the crystals under vacuum.
Troubleshooting 4: How can I confirm the enantiomeric purity of my final product?
Answer: Since the stereochemistry of your product is critical, you must determine its enantiomeric excess (e.e.).
Chiral HPLC: This is the gold standard for determining enantiomeric purity.[9][10][11] You will need to use a chiral stationary phase.
Recommended Chiral HPLC Conditions
Column
Mobile Phase
Flow Rate
Detection
| Chiralpak® AD-H or Chiralcel® OD-H | Hexane/Isopropanol (e.g., 90:10 v/v) | 1.0 mL/min | UV at 254 nm |
The two enantiomers will have different retention times, allowing for their quantification.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Caption: A typical workflow for the purification and analysis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Logical Decision Making in Purification
The choice of purification method often depends on the scale of your reaction and the nature of the impurities. The following decision tree can help guide your strategy.
Caption: A decision tree to guide the selection of a purification strategy.
References
Recrystallization Techniques. (n.d.).
Supporting Information for various organic syntheses. Royal Society of Chemistry.
Supporting Information for various organic syntheses. Royal Society of Chemistry.
METHYL 4-ACETAMIDO-2-HYDROXYBENZO
Synthesis of (i) methyl (2-ethoxyacetamido)
RP-HPLC method for determination of methyl 4-hydroxy benzoate. European Journal of Pharmaceutical and Medical Research.
Supporting information for various organic syntheses. Royal Society of Chemistry.
Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
Purification of Methyl 2-(pyrrolidin-1-yl)
Ethyl 4-methylbenzo
Optimized enzymatic synthesis of methyl benzo
The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals.
The preparation of methyl benzoate and methyl salicylate on silica gel column. Semantic Scholar.
Benzoic acid and its Impurities.
Methoxyacetyl chloride. CymitQuimica.
CHIRAL Handbook. BGB Analytik.
Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
A Chiral LC-MS Strategy for Stereochemical Assignment of N
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
Technical Support Center: Optimizing Temperature Controls for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Stability
Welcome to the technical support center for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ma...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound by optimizing temperature controls. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Critical Role of Temperature in Stability
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral molecule with two primary points of potential hydrolytic degradation: the methyl ester and the amide linkage. Temperature is a critical parameter that can significantly accelerate these degradation pathways, impacting the purity, efficacy, and safety of the active pharmaceutical ingredient (API).[1][2] This guide will provide the foundational knowledge and practical steps to mitigate thermal degradation.
The principal degradation pathways for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate are hydrolysis of the ester and amide bonds. Amides are generally more resistant to hydrolysis than esters due to the resonance stabilization of the amide bond.[3][4][5] Therefore, hydrolysis of the methyl ester is the more likely primary degradation pathway under neutral or mildly acidic/basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate that I should be aware of?
A1: The two most probable degradation products result from the hydrolysis of the ester and amide bonds:
(R)-4-(1-(2-methoxyacetamido)ethyl)benzoic acid: Formed by the hydrolysis of the methyl ester.
(R)-methyl 4-(1-aminoethyl)benzoate: Formed by the hydrolysis of the amide bond.
Under more strenuous conditions, it is possible to observe the di-hydrolyzed product, (R)-4-(1-aminoethyl)benzoic acid. It is crucial to have analytical methods that can resolve the parent compound from these potential degradants.
Q2: I am observing unexpected degradation of my compound even at refrigerated temperatures. What could be the cause?
A2: While refrigerated temperatures slow down chemical reactions, degradation can still occur over extended periods. Here are a few potential causes:
Localized Temperature Fluctuations: Ensure your storage unit maintains a consistent temperature. Frequent opening and closing of the refrigerator door can cause temperature spikes.
pH of the Microenvironment: If the compound is in solution or in a formulation with excipients, the local pH can significantly influence the rate of hydrolysis.[1][6]
Presence of Moisture: Hydrolysis is a reaction with water. Ensure your compound is stored in a well-sealed container with a desiccant if it is sensitive to moisture.[2]
Excipient Incompatibility: Certain excipients can interact with the API and accelerate degradation.[1][6][[“]][8]
Q3: How can I predict the shelf-life of my compound at a specific storage temperature?
A3: The Arrhenius equation is a powerful tool for predicting shelf-life.[9][10][11][12] By conducting accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C), you can determine the degradation rate constants at these temperatures. Plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T) should yield a straight line. This line can be extrapolated to determine the rate constant, and thus the shelf-life, at your desired storage temperature (e.g., 25°C or 5°C).
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Action(s)
Rapid degradation observed during routine handling at room temperature.
The compound may be highly sensitive to ambient temperatures.
Minimize the time the compound is exposed to room temperature. Perform manipulations in a cooled environment (e.g., on a cold plate or in a cold room) when possible.
Inconsistent stability results between batches.
Variability in the purity of the starting material or residual catalysts from synthesis. Differences in the moisture content of each batch.
Ensure consistent purification and drying protocols for each batch. Characterize each batch for purity and moisture content before initiating stability studies.
Appearance of unknown peaks in the chromatogram during stability testing.
Formation of unexpected degradation products, possibly due to interaction with excipients or container closure systems.
Utilize analytical techniques such as LC-MS to identify the unknown peaks. Conduct compatibility studies with individual excipients and the container closure system to pinpoint the source of the interaction.
Precipitation of the compound from solution upon cooling.
The solubility of the compound is highly temperature-dependent.
Determine the solubility curve of the compound in your chosen solvent system. Ensure that the concentration used in your experiments remains below the saturation point at all intended storage and handling temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[13]
1. Preparation of Stock Solution:
Prepare a stock solution of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration.
3. Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.
1. Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
2. Method Validation:
Inject the stressed samples from Protocol 1 to demonstrate that all degradation products are well-separated from the parent peak and from each other.
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways and Workflows
Degradation Pathway of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Caption: Primary hydrolytic degradation pathways.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
How do polymers in excipients impact the thermal stability of pharmaceutical products? (n.d.).
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development.
How to Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience.
(PDF)
Prediction of drug degradants using DELPHI: an expert system for focusing knowledge. (2007, June 28). PubMed.
One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. PubMed.
Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. (2021, April 19).
Stability of pharmaceutical products. (n.d.).
Predicting active pharmaceutical ingredients (API)
Predicting the Long-Term Stability of Solid-St
The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. International Journal of Pharmaceutical Sciences.
How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.).
A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful tool for elucidating the intricate architecture of organic molecules. This guide provides an in-depth, practical walkthrough of interpreting the 1H NMR spectrum of a chiral pharmaceutical intermediate, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, and compares the utility of NMR with other key analytical techniques.
The Central Role of Structural Elucidation
Before a compound can advance through the rigorous pipeline of preclinical and clinical trials, its identity and purity must be unequivocally established. A thorough understanding of a molecule's three-dimensional structure is paramount for comprehending its biological activity, metabolism, and potential toxicity. 1H NMR spectroscopy offers a detailed picture of the proton environments within a molecule, providing crucial information about its connectivity and stereochemistry.
Let's delve into the 1H NMR spectrum of our model compound, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Dissecting the 1H NMR Spectrum: A Step-by-Step Interpretation
The 1H NMR spectrum provides three key pieces of information for each proton or set of equivalent protons in a molecule: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).[1]
Here is the structure of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate with protons labeled for our analysis:
Caption: Molecular structure of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Predicted 1H NMR Spectral Data:
Chemical Shift (δ, ppm)
Integration
Multiplicity
Proton Assignment
Rationale
~7.9-8.1
2H
Doublet (d)
Ha (Aromatic)
Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield. They are split by the adjacent Hb protons.[2]
~7.3-7.5
2H
Doublet (d)
Hb (Aromatic)
Protons meta to the ester group are less deshielded than the ortho protons. They are split by the adjacent Ha protons.[2]
~5.1-5.3
1H
Quintet (q) or Multiplet (m)
Hc (CH)
This methine proton is coupled to the three protons of the adjacent methyl group (Hd) and the amide proton (NH), resulting in a complex splitting pattern.
~3.9
3H
Singlet (s)
He (OCH3 - ester)
Methyl esters typically show a sharp singlet in this region.[3]
~3.8
2H
Singlet (s)
Hf (CH2)
These methylene protons are adjacent to a carbonyl group and a methoxy group, placing their signal in this range. The lack of adjacent non-equivalent protons results in a singlet.
~3.3
3H
Singlet (s)
Hg (OCH3 - ether)
The methoxy group protons are shielded and appear as a singlet.[3]
~2.1
3H
Doublet (d)
Hh (CH3)
This methyl group is adjacent to the methine proton (Hc), causing its signal to be split into a doublet.[2]
~8.2-8.5
1H
Doublet (d)
Hi (NH)
The amide proton signal is often broad and its chemical shift can be variable.[2][4] It is split by the adjacent methine proton (Hc).
Causality Behind Experimental Choices:
Solvent Selection: The choice of solvent (e.g., CDCl3 or DMSO-d6) is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.[4] DMSO-d6 is often preferred for amides as it can lead to sharper N-H signals due to hydrogen bonding with the solvent.
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal set to 0 ppm.[5][6] This allows for consistent and reproducible chemical shift measurements across different instruments.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization of a chiral molecule often necessitates a multi-technique approach. Here's a comparison of 1H NMR with other relevant techniques for analyzing (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Technique
Strengths
Weaknesses
Application for this Molecule
1H NMR Spectroscopy
- Provides detailed structural information (connectivity).[7] - Non-destructive. - Quantitative.[8]
- Relatively low sensitivity compared to MS. - Can have complex spectra for large molecules.
- Essential for confirming the overall structure and the presence of all functional groups.
- Excellent for separating and quantifying enantiomers.[9][10] - High sensitivity and resolution.[9]
- Does not provide detailed structural information on its own. - Requires a chiral stationary phase specific to the compound.[11]
- Crucial for determining the enantiomeric purity of the (R)-isomer.
Mass Spectrometry (MS)
- Provides highly accurate molecular weight information.[12][13] - Can provide fragmentation patterns for structural clues.[14][15] - Extremely high sensitivity.[16]
- Does not distinguish between isomers (including enantiomers) without coupling to a separation technique like HPLC.
- Confirms the molecular formula and can be used with HPLC (LC-MS) for impurity profiling.
Circular Dichroism (CD) Spectroscopy
- Directly probes the stereochemistry of chiral molecules.[17][18] - Can be used to determine the absolute configuration.[17][19]
- Requires the molecule to have a chromophore near the chiral center. - Interpretation can be complex and may require comparison to known standards or theoretical calculations.[20]
- Can be used to confirm the (R)-configuration by comparing the experimental spectrum to a reference or calculated spectrum.
Experimental Protocols
1H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
Add Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters to set include the number of scans, relaxation delay, and pulse width.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Chiral HPLC
Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for separating similar classes of compounds. Polysaccharide-based columns are often a good starting point.[21]
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
Quantification: Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.
Logic in Action: The Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of a chiral drug intermediate like (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Fragmentation Profiling of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate . This document is designed for analytical chemists and dr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate . This document is designed for analytical chemists and drug development professionals requiring precise structural characterization and differentiation of this specific drug intermediate.
Executive Summary & Molecular Profile
(R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate (C₁₃H₁₇NO₄, MW 251.28 Da) represents a critical class of chiral amide-ester intermediates often encountered in the synthesis of tyrosine kinase inhibitors and sympathomimetic agents.
Characterizing this molecule requires distinguishing it from structural isomers (e.g., regioisomeric amides) and resolving it from its metabolic precursors (free amines). This guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation performance of the target molecule against its non-methoxylated analog (Acetamide derivative) and its hydrolytic precursor (Free Amine), providing a self-validating workflow for identification.
Property
Specification
Molecular Formula
C₁₃H₁₇NO₄
Monoisotopic Mass
251.1158 Da
Precursor Ion [M+H]⁺
252.1230 m/z
Key Structural Motifs
Methyl benzoate core, Chiral ethyl linker, Methoxyacetamide cap
Primary Application
Chiral intermediate QC, Impurity profiling
Technical Comparison: Target vs. Alternatives
In analytical method development, "performance" is defined by the specificity of diagnostic ions and the stability of the signal. We compare the Target (Methoxy-derivative) against two common alternatives found in the same synthetic workflow.
Comparative Fragmentation Matrix
Feature
Target: Methoxyacetamide
Alt 1: Simple Acetamide
Alt 2: Free Amine
Precursor [M+H]⁺
252.1 m/z
222.1 m/z
180.1 m/z
Primary Neutral Loss
Methoxyketene (-72 Da)
Ketene (-42 Da)
Ammonia (-17 Da)
Core Diagnostic Ion
180.1 m/z (Amine core)
180.1 m/z (Amine core)
148.1 m/z (De-esterified)
Acylium Diagnostic
73.0 m/z [MeOCH₂CO]⁺
43.0 m/z [CH₃CO]⁺
N/A
Specificity Rating
High (Unique 73/45 ions)
Medium (Common 43 ion)
Low (Interference prone)
Insight: The presence of the m/z 73 oxonium ion is the critical discriminator for the target molecule, offering higher specificity than the generic m/z 43 found in standard acetamides.
Mechanistic Fragmentation Analysis
The fragmentation of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate under Collision-Induced Dissociation (CID) follows three distinct pathways driven by the lability of the amide bond and the stability of the benzoate core.
Pathway A: Amide Bond Scission (Major)
The most abundant pathway involves the cleavage of the amide bond. The protonated amide nitrogen facilitates the neutral loss of methoxyketene (C₃H₄O₂, 72 Da) via a mechanism analogous to the McLafferty rearrangement or simple inductive cleavage.
Transition: m/z 252.1 → m/z 180.1
Significance: This confirms the integrity of the ethyl-benzoate skeleton.
Pathway B: Acylium Ion Formation (Diagnostic)
Charge retention on the acyl side produces the methoxyacetyl cation .
Transition: m/z 252.1 → m/z 73.0
Secondary Fragment: m/z 73.0 → m/z 45.0 (Loss of CO)
Significance: This pathway fingerprints the "cap" of the molecule, distinguishing it from impurities.
Pathway C: Ester Hydrolysis (Secondary)
The methyl ester on the benzoate ring is susceptible to neutral loss of methanol (32 Da), typically after the primary amide cleavage.
The following diagram illustrates the causal relationships in the fragmentation cascade.
Caption: CID fragmentation cascade of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate showing primary amide scission and secondary ester losses.
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure scientific integrity, follow this standardized LC-MS/MS protocol. This method is designed to maximize the abundance of the diagnostic m/z 180 and m/z 73 ions.
Step 1: Sample Preparation
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC Grade).
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Why: Formic acid ensures complete protonation ([M+H]⁺), essential for ESI sensitivity.
Step 2: MS Parameters (Direct Infusion or LC)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.0 kV.
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).
Source Temperature: 120°C.
Desolvation Temperature: 350°C.
Step 3: Collision Energy (CE) Ramping
Perform a CE ramp to validate the fragmentation tree.
Low CE (10-15 eV): Dominant peak should be m/z 252.1 (Precursor).
Med CE (20-25 eV): Appearance of m/z 180.1 (Base Peak) and m/z 220.1 (Loss of MeOH).
High CE (35-40 eV): Dominance of m/z 148.1 and m/z 73.0 .
Validation Check: If m/z 180 is observed at Low CE, reduce Cone Voltage; in-source fragmentation is occurring.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangements in amides).
NIST Mass Spectrometry Data Center. (2023). Methyl 4-(1-aminoethyl)benzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. (2024). Compound Summary: Methyl 4-(1-aminoethyl)benzoate.[1] National Library of Medicine. Available at: [Link]
Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Validation of Purity Standards for (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: A Comparative Guide
Executive Summary: The Criticality of Stereochemical Integrity In the development of chiral Active Pharmaceutical Ingredients (APIs), the intermediate (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate represents a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of Stereochemical Integrity
In the development of chiral Active Pharmaceutical Ingredients (APIs), the intermediate (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate represents a high-value pharmacophore. Derived from the chiral building block (R)-methyl 4-(1-aminoethyl)benzoate, this amide derivative serves as a critical scaffold in the synthesis of next-generation kinase inhibitors and glinide-class therapeutics.
The central challenge with this molecule is not merely chemical purity, but stereochemical integrity . The acylation of the chiral benzylic amine carries a latent risk of racemization, making the validation of its purity standard a non-negotiable step in CMC (Chemistry, Manufacturing, and Controls) workflows.[1]
This guide compares the performance of a Validated Reference Standard against common alternatives (in-house crude standards and racemic markers), providing the experimental framework necessary to certify its quality.
Comparative Analysis: Validated Standards vs. Alternatives
The choice of reference material dictates the reliability of your analytical data. Below is a comparative performance matrix based on typical industry outcomes.
Table 1: Performance Matrix of Reference Material Types
5.0–5.2 ppm.[1] Note: A shift in this signal often indicates racemization.
Methoxy Group: Singlet at
3.3 ppm.
Methyl Ester: Singlet at
3.8 ppm.
Chiral Purity (The Core Challenge)
Rationale: The benzylic position is susceptible to racemization under basic coupling conditions. A standard HPLC method cannot distinguish the (R) and (S) enantiomers.[1]
[1] Executive Summary (BLUF) Do not dispose of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate down the drain. This compound is a chiral pharmaceutical intermediate containing ester and amide functionalities.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary (BLUF)
Do not dispose of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate down the drain.
This compound is a chiral pharmaceutical intermediate containing ester and amide functionalities. It must be classified as Non-Halogenated Organic Waste . The only acceptable disposal method is high-temperature incineration at an approved facility to ensure complete destruction of the pharmacophore.
Immediate Action Required:
Segregate from strong oxidizers and aqueous bases.
Label as "Hazardous Waste - Organic Pharmaceutical Intermediate."
Containerize in high-density polyethylene (HDPE) or glass.
Chemical Characterization & Hazard Identification
To dispose of a chemical safely, we must first understand its reactivity profile.[1] This molecule is not just "waste"; it is a functionalized aromatic system.
Functional Group Analysis[2]
Methyl Ester Moiety: Susceptible to hydrolysis. In the presence of water and extreme pH (acids or bases), this will degrade into methanol and the corresponding benzoic acid derivative.[1] This degradation can alter the pH of the waste stream unexpectedly.
Acetamide Linkage: Generally stable but can release amine byproducts under vigorous hydrolysis.
Chirality ((R)-Isomer): While stereochemistry does not alter the method of destruction (fire burns both enantiomers equally), it designates this as a high-value synthetic intermediate.[1] Inventory reconciliation is critical before disposal to prevent loss of valuable intellectual property or material.
Inferred Hazard Profile
Based on Structure-Activity Relationships (SAR) of benzoate esters:
Physical State: Likely a white to off-white solid (based on molecular weight and amide hydrogen bonding).
Combustibility: Combustible organic solid.
Toxicology: Treat as a potential sensitizer and PBT (Persistent, Bioaccumulative, Toxic) substance until specific toxicological data proves otherwise.[1]
Pre-Disposal Stabilization & Segregation[1]
The Golden Rule: Never mix waste streams based on "convenience." Mix based on "chemical compatibility."
Segregation Logic
You must prevent uncontrolled hydrolysis in the waste container.
Compatible: Other non-halogenated organic solvents (Methanol, DMSO, Ethyl Acetate) if the compound is already in solution.[1]
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing this specific waste.
Figure 1: Decision tree for segregating (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate based on its physical state and solvent matrix.
Step-by-Step Disposal Protocol
Phase 1: Collection & Labeling
PPE Required: Nitrile gloves (double-gloved recommended for amides), safety goggles, lab coat.[1] Use a fume hood if handling fine powder to avoid inhalation.
Container Selection:
Solids: Wide-mouth HDPE jar or amber glass jar.
Liquids: Glass bottle or chemically resistant HDPE carboy.
Labeling:
Do not just write "Waste."
Required Label Text:
Phase 2: Accumulation (Satellite Area)
Store the container in a Secondary Containment Tray (polypropylene) to catch potential leaks.
Keep the container closed at all times except when adding waste.
Limit: Do not exceed 55 gallons (or 1 quart for acutely hazardous waste, though this is likely not P-listed) in the satellite area.[1]
Phase 3: Final Disposal (EHS Handoff)
Method: Thermal Destruction (Incineration).
Why Incineration? Biological treatment (sewage) is ineffective for complex aromatics and risks releasing active pharmaceutical metabolites into waterways. Incineration ensures the breakdown of the amide and ester bonds into CO2, H2O, and NOx (scrubbed).[1]
Regulatory Compliance & Data
Waste Codes (RCRA - USA)
While this specific molecule is likely not explicitly "Listed" (P or U list), it falls under "Characteristic" waste if it exhibits ignitability or is mixed with listed solvents.[1]
Parameter
Classification
Code
Notes
Ignitability
Potential (if liquid < 60°C FP)
D001
Applies mostly if in flammable solvent.
Toxicity
Not TCLP Listed
None
Unless mixed with heavy metals/chloroform.
F-List
Solvent Dependent
F003/F005
If mixed with Acetone, Methanol, or Toluene.[1][3]
The diagram below demonstrates the breakdown pathway if this chemical enters the water system, highlighting the formation of persistent benzoic acid derivatives.[1]
Figure 2: Hydrolysis pathway. Disposal into water systems releases Methanol and Benzoic Acid derivatives, violating environmental discharge permits.[1]
Spill Response (Immediate Action)
If a spill occurs during the disposal process:
Solids: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) and wipe up with distinct hazardous waste pads.
Liquids: Absorb with vermiculite or clay-based absorbent. Do not use combustible materials (sawdust) if the solvent is flammable.
Decontamination: Clean the surface with a mild detergent and water; collect all rinse water as hazardous waste.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 1910.120.[4][5] Retrieved from [Link]
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from [Link]